molecular formula C20H24ClN3 B2713846 N-(4-chlorobenzyl)-N'-cyclohexyl-N''-phenylguanidine CAS No. 338414-75-8

N-(4-chlorobenzyl)-N'-cyclohexyl-N''-phenylguanidine

Cat. No. B2713846
CAS RN: 338414-75-8
M. Wt: 341.88
InChI Key: JCTOPHRZYRAFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-chlorobenzyl)-N’-cyclohexyl-N’'-phenylguanidine” is a complex organic compound. It contains a guanidine group, which is a functional group with the formula (-NH2)2C=N. Guanidines are a class of organic compounds with various biological activities . The compound also has a 4-chlorobenzyl group and a phenyl group attached to the guanidine. The presence of these groups could influence the compound’s properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the guanidine, 4-chlorobenzyl, and phenyl groups. Guanidine is a planar molecule, and the phenyl and 4-chlorobenzyl groups are also planar. Therefore, the overall molecule might be expected to be relatively flat .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the guanidine, 4-chlorobenzyl, and phenyl groups. Guanidines are known to participate in a variety of chemical reactions, including acid-base reactions and nucleophilic substitutions . The 4-chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar guanidine group could increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Antiseptic Properties

  • Chlorhexidine has been extensively studied for its antibacterial properties as an antiseptic, particularly in healthcare settings. It's used in mouthwashes, skin cleansers, and wound care products due to its broad-spectrum activity. Chlorhexidine's effectiveness in reducing dental plaque and gingivitis is well-documented, highlighting its role in oral hygiene and periodontal disease prevention (Noor & Pradeep, 2016).

Application in Malaria Treatment

  • Atovaquone-proguanil , a fixed-dose combination, showcases the use of specific compounds in targeting drug-resistant malaria. It demonstrates high protective efficacy against Plasmodium falciparum, with an excellent safety profile. This underscores the potential for similar compounds in developing treatments for resistant strains of infectious diseases (Boggild et al., 2007).

Chemical Stability and Environmental Impact

  • Studies on compounds like nitisinone focus on their stability, degradation processes, and environmental impact, which is crucial for assessing the safety and efficacy of chemical agents used in medical treatments. Understanding the stability and degradation pathways of such compounds can inform safe and effective use, especially in treating rare hereditary diseases (Barchańska et al., 2019).

Insights on Tautomerism and Molecular Interactions

  • The study of tautomerism and molecular interactions in nucleic acid bases provides insights into the molecular mechanisms that may influence the stability and biological activity of compounds like N-(4-chlorobenzyl)-N'-cyclohexyl-N''-phenylguanidine. Understanding these interactions is critical for drug design and the development of therapeutic agents (Person et al., 1989).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-1-cyclohexyl-3-phenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3/c21-17-13-11-16(12-14-17)15-22-20(23-18-7-3-1-4-8-18)24-19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTOPHRZYRAFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=NCC2=CC=C(C=C2)Cl)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-N'-cyclohexyl-N''-phenylguanidine

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